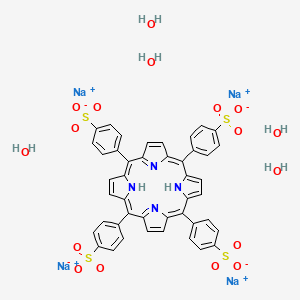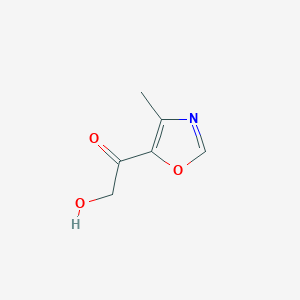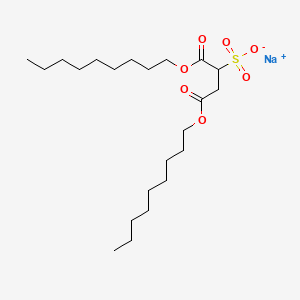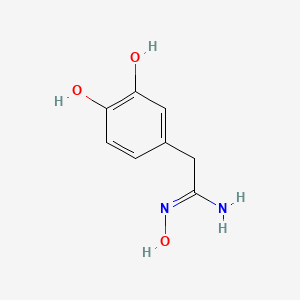
N,3,4-trihydroxyBenzeneethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3,4-trihydroxyBenzeneethanimidamide: is an organic compound with the molecular formula C8H10N2O3 It is characterized by the presence of three hydroxyl groups attached to a benzene ring and an ethanimidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,3,4-trihydroxyBenzeneethanimidamide typically involves the reaction of 3,4-dihydroxybenzaldehyde with ethanimidamide under specific conditions. One common method includes:
Starting Materials: 3,4-dihydroxybenzaldehyde and ethanimidamide.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pH conditions.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale, the reaction can be carried out in batch or continuous reactors.
Catalysts and Solvents: Use of efficient catalysts and solvents to enhance the reaction rate and yield.
Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions: N,3,4-trihydroxyBenzeneethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imidamide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Ethers or esters.
Applications De Recherche Scientifique
N,3,4-trihydroxyBenzeneethanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,3,4-trihydroxyBenzeneethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. The imidamide group can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
N,3,4-trihydroxybenzamide: Similar structure but lacks the ethanimidamide group.
3,4-dihydroxybenzaldehyde: Lacks the imidamide group and has an aldehyde group instead.
N,3,4-dimethoxybenzeneethanimidamide: Similar structure but with methoxy groups instead of hydroxyl groups.
Uniqueness: N,3,4-trihydroxyBenzeneethanimidamide is unique due to the combination of hydroxyl groups and the ethanimidamide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit potential therapeutic effects.
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H10N2O3/c9-8(10-13)4-5-1-2-6(11)7(12)3-5/h1-3,11-13H,4H2,(H2,9,10) |
Clé InChI |
FYNZTLIVLZYLIG-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C/C(=N/O)/N)O)O |
SMILES canonique |
C1=CC(=C(C=C1CC(=NO)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


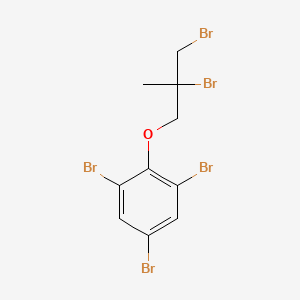
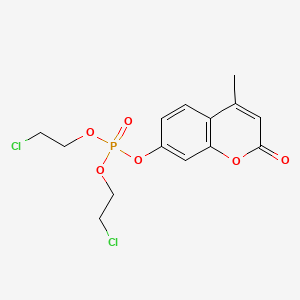
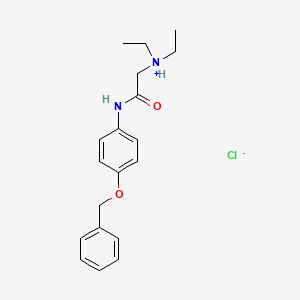
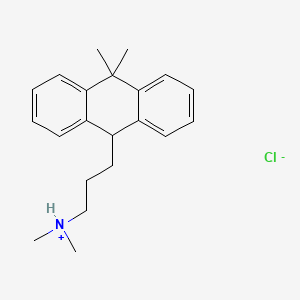
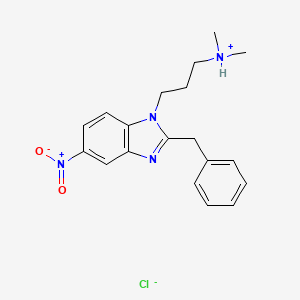

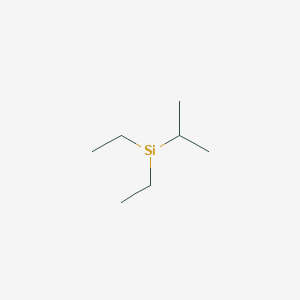

![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)
